2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is an organic compound that belongs to the family of bicyclic compounds. It possesses a unique structure incorporating both aromatic and bicyclic elements, making it intriguing for various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes: The synthesis of 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves several steps. A common starting material is 2,2-diphenylacetonitrile, which undergoes a series of transformations. These may include:
Nitrile reduction to produce 2,2-diphenylethylamine.
Formation of the azabicyclic ring system through cyclization.
Introduction of the phenylsulfonyl group through sulfonylation reactions.
Industrial Production Methods: In industrial settings, the production of this compound might employ more efficient and scalable processes, often involving catalysis and optimization of reaction conditions to maximize yield and purity. Examples include:
Use of metal catalysts for selective hydrogenation steps.
Continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, reflecting the reactivity of its functional groups:
Oxidation: The phenylsulfonyl group may undergo oxidation reactions, potentially forming sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol, and the sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Nucleophiles and electrophiles: Used for substitution reactions on the aromatic rings.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction pathway chosen.
Scientific Research Applications
Chemistry: In organic chemistry, the compound is used as a building block for the synthesis of complex molecular architectures. Its unique structure serves as a scaffold for designing new molecules with desired properties.
Biology: In biology, it can be used to study enzyme interactions and inhibition, particularly those involving sulfonyl groups.
Medicine: In medicinal chemistry, the compound may serve as a lead compound for developing drugs targeting specific biological pathways, exploiting its structural features to interact with biological macromolecules.
Industry: In the industrial sector, the compound may be employed in the synthesis of high-performance materials, including polymers and advanced coatings, due to its robust chemical framework.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects depends on its application. In biological systems, it may inhibit or activate enzymes by binding to their active sites, particularly those recognizing sulfonyl groups. It could also interact with receptors or ion channels, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared with other similar compounds, 2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone stands out due to its bicyclic structure, which imparts unique steric and electronic properties. This distinct conformation can influence its reactivity and binding affinity in both chemical and biological contexts.
Similar Compounds: Similar compounds include:
2,2-diphenyl-1-ethanone: Lacks the bicyclic and sulfonyl groups, offering a simpler structure.
1-phenyl-2-(phenylsulfonyl)ethanone: Contains the sulfonyl group but lacks the bicyclic framework.
Bicyclic compounds with different substituents: Offer various electronic and steric profiles, impacting their applications and reactivity.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c29-27(26(20-10-4-1-5-11-20)21-12-6-2-7-13-21)28-22-16-17-23(28)19-25(18-22)32(30,31)24-14-8-3-9-15-24/h1-15,22-23,25-26H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGTNXRQMDKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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